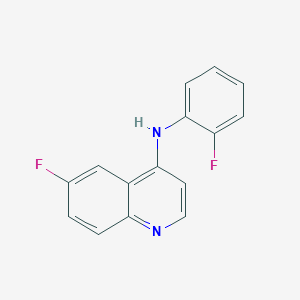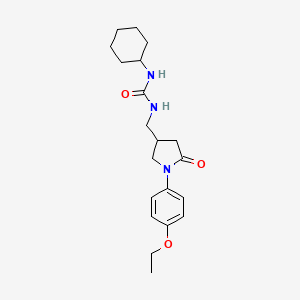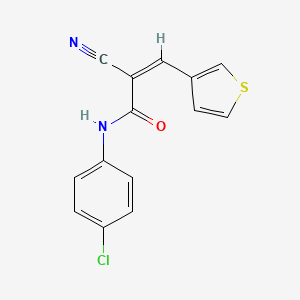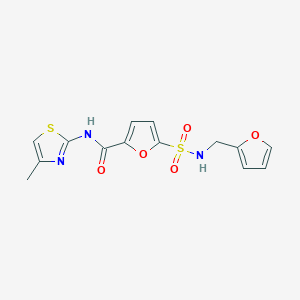![molecular formula C23H15N3O3S B2955196 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 896678-52-7](/img/structure/B2955196.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with a unique structure that opens new doors to scientific exploration. It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay and have shown potent PI3K inhibitory activity .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from commercially available substances . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields these N-heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied and documented . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various techniques. For instance, one of the compounds, N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide (19d), is a colorless solid with a melting point of 230–232 °C .
科学的研究の応用
Antioxidant Activity
Thiazolo[5,4-b]pyridines, which are structurally related to the compound , have been identified to exhibit high antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cell damage and diseases such as cancer and heart disease. The compound’s ability to act as an antioxidant makes it valuable for research into new treatments for these conditions.
Antimicrobial Properties
The compound has been reported to have antimicrobial activity . This makes it a potential candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. Its effectiveness against a range of microbial species could be pivotal in addressing hard-to-treat infections.
Herbicidal Use
Research has indicated that thiazolo[5,4-b]pyridine derivatives can be used as herbicides . The compound’s potential herbicidal properties could lead to the development of new agricultural chemicals that help control weeds and maintain crop health, contributing to food security.
Anti-inflammatory Effects
The compound has shown anti-inflammatory effects . Inflammation is a biological response to harmful stimuli and can lead to various diseases if unchecked. The compound’s anti-inflammatory properties are significant for the development of new drugs to treat chronic inflammatory diseases.
Antifungal Applications
Thiazolo[5,4-b]pyridines have been found to possess antifungal activities . This application is particularly important in the medical field, where fungal infections can be life-threatening, especially in immunocompromised patients. The compound could be used to create new antifungal medications.
Antitumor Potential
One of the most promising applications of this compound is its antitumor activity . Cancer research is continuously in search of new compounds that can inhibit the growth of tumors. The antitumor properties of this compound make it a subject of interest for the development of novel cancer therapies.
将来の方向性
The future directions for these compounds involve further exploration of their potential applications. They have shown potent PI3K inhibitory activity, which suggests potential applications in medical and pharmaceutical research . Further studies are needed to fully understand their potential and to develop them into effective therapeutic agents.
特性
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-11-15(21-26-18-6-4-10-24-22(18)30-21)8-9-17(13)25-20(27)16-12-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTHYNUZDGGDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)
![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2955132.png)
![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)
